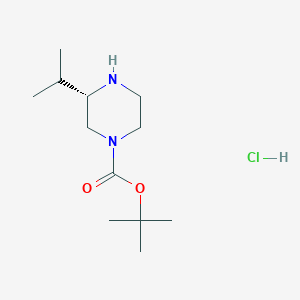
(S)-4-N-BOC-2-ISOPROPYLPIPERAZINE hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-N-BOC-2-ISOPROPYLPIPERAZINE hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group on the nitrogen atom and an isopropyl group on the piperazine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-N-BOC-2-ISOPROPYLPIPERAZINE hydrochloride typically involves the following steps:
Protection of Piperazine: The piperazine ring is first protected by introducing the BOC group. This is usually achieved by reacting piperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of Isopropyl Group: The isopropyl group is then introduced to the protected piperazine. This can be done through a substitution reaction using isopropyl halide (e.g., isopropyl bromide) under basic conditions.
Formation of Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-N-BOC-2-ISOPROPYLPIPERAZINE hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the BOC-protected nitrogen.
Deprotection Reactions: The BOC group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid is often used to remove the BOC group.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: The major products are typically substituted piperazine derivatives.
Deprotection Reactions: The major product is the free amine form of the compound.
Oxidation and Reduction: The products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(S)-4-N-BOC-2-ISOPROPYLPIPERAZINE hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-4-N-BOC-2-ISOPROPYLPIPERAZINE hydrochloride involves its interaction with specific molecular targets. The BOC group provides steric protection, allowing selective reactions at other sites on the molecule. The isopropyl group can influence the compound’s lipophilicity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-N-BOC-Piperazine: Similar structure but lacks the isopropyl group.
2-Isopropylpiperazine: Similar structure but lacks the BOC group.
N-BOC-Piperidine: Similar protecting group but different ring structure.
Uniqueness
(S)-4-N-BOC-2-ISOPROPYLPIPERAZINE hydrochloride is unique due to the combination of the BOC protecting group and the isopropyl substituent. This combination provides specific steric and electronic properties that can be advantageous in certain synthetic and research applications.
Propriétés
Formule moléculaire |
C12H25ClN2O2 |
|---|---|
Poids moléculaire |
264.79 g/mol |
Nom IUPAC |
tert-butyl (3S)-3-propan-2-ylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-9(2)10-8-14(7-6-13-10)11(15)16-12(3,4)5;/h9-10,13H,6-8H2,1-5H3;1H/t10-;/m1./s1 |
Clé InChI |
SLZISJZHABZVQQ-HNCPQSOCSA-N |
SMILES isomérique |
CC(C)[C@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl |
SMILES canonique |
CC(C)C1CN(CCN1)C(=O)OC(C)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



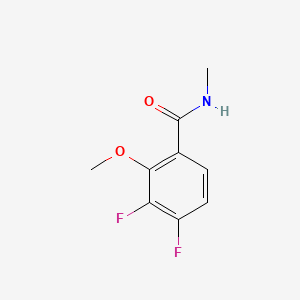

![3-Ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B14039308.png)


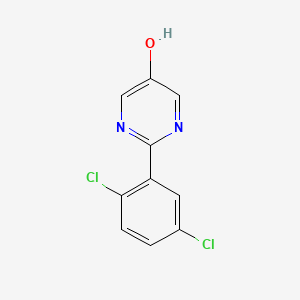

![Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride](/img/structure/B14039352.png)
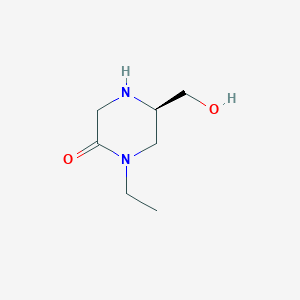
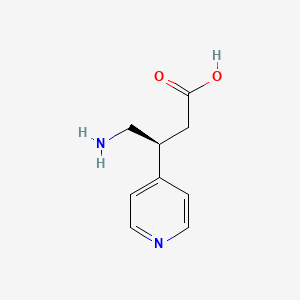
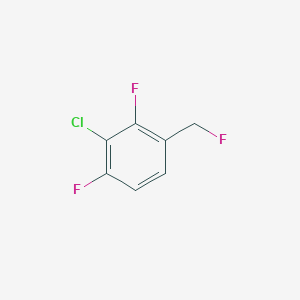

![6-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-amine hcl](/img/structure/B14039377.png)
